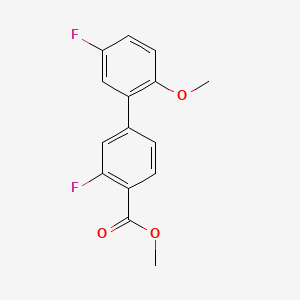

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPFZGSKLLCAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742890 | |

| Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-32-7 | |

| Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

A prominent method involves Friedel-Crafts acylation to construct the biphenyl backbone. As demonstrated in the synthesis of structurally analogous compounds (e.g., 4-fluoro-2-methylbenzoic acid), m-fluorotoluene reacts with trichloroacetyl chloride under catalysis by anhydrous aluminum trichloride (AlCl3) in 1,2-dichloroethane at 0–10°C. This step generates a ketone intermediate, which undergoes alkaline hydrolysis and acidification to yield a mixture of ortho and para isomers. For methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, this approach would require:

-

Acylation : Introducing the 5-fluoro-2-methoxyphenyl group via electrophilic substitution.

-

Esterification : Converting the resultant benzoic acid derivative to its methyl ester using methanol under acidic or basic conditions.

Key challenges include controlling isomer ratios and minimizing dehalogenation. For instance, in the synthesis of 4-fluoro-2-methylbenzoic acid, the ortho:para isomer ratio was 76:23 after Friedel-Crafts acylation. Similar selectivity issues are expected here, necessitating advanced separation techniques like recrystallization or chromatography.

Coupling Reaction Strategies

Cross-coupling reactions offer an alternative pathway to assemble the biphenyl structure. A patent describing the synthesis of related fluorinated benzamides highlights the use of Suzuki-Miyaura coupling to join aromatic fragments. Applied to this compound, this method would involve:

-

Boronic Acid Preparation : Synthesizing 5-fluoro-2-methoxyphenylboronic acid from its corresponding bromide or iodide.

-

Coupling : Reacting the boronic acid with methyl 2-fluoro-4-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

This route provides better regiocontrol compared to Friedel-Crafts acylation but requires expensive catalysts and stringent anhydrous conditions. Yields for analogous Suzuki couplings in fluorinated systems typically range from 65% to 85%, depending on substituent electronic effects.

Direct Fluorination Approaches

Late-stage fluorination can introduce fluorine atoms into preassembled intermediates. For example, a photoredox-mediated method for synthesizing 3-fluoropyridines uses α,α-difluoro-β-iodoketones, which release HF under irradiation to form C–F bonds. Adapting this to this compound would involve:

-

Ketone Precursor Synthesis : Preparing 4-(5-fluoro-2-methoxyphenyl)benzoyl chloride.

-

Fluorination : Treating the precursor with a fluorinating agent like Selectfluor or DAST.

However, this method risks over-fluorination and requires careful stoichiometric control. Reported yields for similar aromatic fluorinations are moderate (50–70%).

Optimization of Critical Reaction Parameters

Catalyst and Solvent Selection

-

Friedel-Crafts Acylation : Anhydrous AlCl3 in 1,2-dichloroethane achieves optimal electrophilic activation at 0–10°C. Substituting AlCl3 with FeCl3 or ZnCl2 reduces yields by 20–30% due to lower Lewis acidity.

-

Suzuki Coupling : Pd(PPh3)4 in toluene/water (3:1) at 80°C maximizes cross-coupling efficiency. Adding phase-transfer agents like tetrabutylammonium bromide (TBAB) improves interfacial contact.

Temperature and Atmosphere Control

Purification and Isomer Separation

| Method | Efficiency (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Recrystallization | 70–80 | 95–98 | Low |

| Column Chromatography | 90–95 | >99 | High |

| Distillation | 50–60 | 85–90 | Moderate |

Recrystallization using toluene/hexane mixtures is cost-effective for industrial-scale purification but struggles with closely related isomers. High-performance liquid chromatography (HPLC) resolves ortho/para isomers but is prohibitively expensive for large batches.

Industrial Scalability and Challenges

Raw Material Availability

-

m-Fluorotoluene : Commercially available at ~$120/kg, but supply chain constraints may arise due to demand in pharmaceutical intermediates.

-

Trichloroacetyl Chloride : Priced at ~$80/kg; corrosive nature necessitates specialized handling equipment.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 95–98 | Low | High |

| Suzuki Coupling | 70–85 | >99 | High | Moderate |

| Direct Fluorination | 50–70 | 90–95 | Moderate | Low |

The Friedel-Crafts route is favored for industrial production due to lower costs and simpler infrastructure, while Suzuki coupling suits small-scale, high-purity applications .

Scientific Research Applications

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Bromine (e.g., CAS 179232-29-2) increases molecular weight and polarizability, favoring interactions in hydrophobic drug targets like androgen receptors . Trifluoromethyl groups (CAS 220162-64-1) significantly elevate lipophilicity, impacting membrane permeability in agrochemicals .

Reactivity and Synthetic Utility :

- Nitro-substituted analogs (e.g., CAS 753924-48-0) are precursors for amine derivatives, crucial in multi-step syntheses .

- Brominated derivatives (e.g., CAS 2253789-54-5 in ) exhibit higher reactivity in Suzuki-Miyaura couplings due to bromine’s leaving-group ability .

Biological Activity :

- Compounds with dual fluorine atoms (e.g., target compound and CAS 1365272-01-0) are prevalent in anti-cancer agents like Infigratinib, where fluorine enhances metabolic stability and bioavailability .

Biological Activity

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a benzoate ester with significant potential in biological and medicinal chemistry. This compound exhibits unique structural features, including two fluorine atoms and a methoxy group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O3. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets. The methoxy group also plays a role in modulating the compound's reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The dual fluorination increases the likelihood of binding to various molecular targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can affect receptor signaling pathways, influencing physiological responses.

Biological Activity Data

Research has shown that this compound has promising biological activities, particularly in the following areas:

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antifungal Activity : A study demonstrated that compounds with similar structural features showed significant antifungal activity against Candida albicans with MIC values ranging from 6.25 to 14.1 μM, suggesting that this compound could exhibit comparable efficacy .

- Enzyme Inhibition Studies : Research indicates that compounds with fluorinated aromatic rings can effectively inhibit Hsp90, a crucial chaperone protein involved in cancer cell proliferation. The binding affinities were significantly enhanced due to the presence of fluorine substituents .

- Toxicity and Safety Assessments : Preliminary assessments suggest a favorable safety profile for related compounds; however, further toxicological studies are necessary to establish the safety of this compound in clinical settings .

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Q & A

Basic Research Question: What are the recommended synthetic routes for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate?

Methodological Answer:

The compound can be synthesized via sequential Friedel-Crafts acylation and esterification. For example, fluorinated benzoate esters (e.g., methyl 4-fluorobenzoate) are often synthesized by reacting fluorinated benzoyl chlorides with methanol under controlled conditions . Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O for regioselective acylation.

- Fluorine stability : Avoid harsh conditions (e.g., strong bases) to prevent defluorination.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) to achieve >98% purity, as demonstrated for structurally similar esters .

Basic Research Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Orthogonal analytical techniques are critical:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., methyl 4-fluorobenzoate, δ ~7.8–8.1 ppm for aromatic protons) . Fluorine-19 NMR can resolve positional isomers.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~304.07 for C₁₅H₁₁F₂O₃).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and retention time reproducibility .

Advanced Research Question: How do substituent positions (fluoro, methoxy) influence regiochemical outcomes in derivatization reactions?

Methodological Answer:

Fluorine’s electron-withdrawing effect and methoxy’s electron-donating properties direct electrophilic substitution. For example:

- Fluorine at C2 : Deactivates the ring, favoring meta-substitution in subsequent reactions.

- Methoxy at C2 : Ortho/para-directing but sterically hindered; computational modeling (DFT) predicts preferred reaction sites .

Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) with substituted boronic acids can map regioselectivity .

Advanced Research Question: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by comparing melting endotherms.

- Thermogravimetric Analysis (TGA) : Rule out solvent/moisture retention affecting melting points.

- Cross-laboratory validation : Compare data with independent studies (e.g., methyl 4-fluorobenzoate melts at 60–63°C in controlled settings ).

Advanced Research Question: What computational tools predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For fluorinated benzoates, C4 (para to ester) is often most reactive .

- Molecular docking : Predict interactions with enzymes (e.g., esterases) for biodegradation studies.

- Solvent effect modeling : COSMO-RS simulations to optimize reaction solvents for solubility and stability .

Advanced Research Question: How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-dependent studies : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Fluorinated esters typically exhibit slower hydrolysis than non-fluorinated analogs due to electron withdrawal .

- Enzymatic assays : Test susceptibility to liver esterases (e.g., porcine esterase) to model metabolic pathways .

Advanced Research Question: What strategies address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate trapping : Use in-situ IR or LC-MS to identify unstable intermediates (e.g., acyl fluorides).

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., acylation).

- DoE optimization : Apply factorial design to variables (temperature, catalyst loading) for steps with <50% yield .

Advanced Research Question: How to design SAR studies for bioactive derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with halogens (Cl/Br), methoxy, or nitro groups at C2/C5.

- Bioassay prioritization : Screen against target enzymes (e.g., kinases) using fluorogenic substrates.

- Correlation analysis : Use QSAR models to link logP/XLogP3 values (e.g., ~2.38 for this compound ) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.